Product packaging for Acyclovir L-Leucinate(Cat. No.:CAS No. 142963-69-7)

Acyclovir L-Leucinate

Cat. No.: B1149416
CAS No.: 142963-69-7
M. Wt: 374.82322
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acyclovir L-Leucinate (CAS 142963-69-7) is an amino acid ester prodrug of the antiherpetic agent Acyclovir and is the leucine analogue of Valacyclovir . It is supplied as a high-quality reference standard essential for Analytical Method Development (AMD), method validation, quality control (QC) applications, and plays a crucial role in Abbreviated New Drug Applications (ANDA) . This compound is strictly for Research Use Only (RUO) and is not intended for human or diagnostic use. The parent drug, Acyclovir, is a synthetic purine nucleoside analogue that acts as a specific inhibitor of herpesvirus DNA polymerase . Its mechanism of action involves being selectively converted to acyclovir monophosphate by viral thymidine kinase. Host cellular enzymes then further phosphorylate it to the active form, acyclovir triphosphate, which competitively inhibits and inactivates the viral DNA polymerase. Incorporation of acyclovir triphosphate into the growing viral DNA chain results in premature chain termination, thereby preventing viral replication . Researchers utilize this compound as a critical standard in the development and quality assurance of antiviral pharmaceuticals. Comprehensive characterization data is supplied with the product to ensure compliance with regulatory guidelines . Proper handling procedures should be followed, including consulting the Safety Data Sheet (SDS), wearing appropriate personal protective equipment (PPE), and working in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23ClN6O4 B1149416 Acyclovir L-Leucinate CAS No. 142963-69-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMIOIPFRXOSEP-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746959
Record name 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142963-69-7
Record name 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Structural Characterization of Acyclovir L Leucinate

Chemical Synthetic Pathways for Amino Acid Esterification

The core of synthesizing Acyclovir (B1169) L-leucinate involves the formation of an ester bond between the primary hydroxyl group of Acyclovir and the carboxyl group of the amino acid L-leucine. Several synthetic strategies can be employed to achieve this esterification.

Direct conjugation methods aim to form the ester linkage in a single step, often facilitated by coupling agents. A prevalent approach involves reacting Acyclovir with an N-protected L-leucine derivative in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). A catalyst, typically 4-dimethylaminopyridine (DMAP), is used to facilitate the reaction. znaturforsch.com The amino group of L-leucine must be protected beforehand (e.g., with a tert-butyloxycarbonyl, or Boc, group) to prevent it from reacting and forming an amide bond. The final step involves the removal of this protecting group to yield Acyclovir L-leucinate.

Multi-step pathways provide greater control over the reaction, often leading to higher yields and purity. A representative multi-step synthesis includes:

Protection of L-leucine: The amino group of L-leucine is protected to prevent side reactions.

Activation of the Carboxylic Acid: The carboxylic acid of the protected L-leucine is activated to make it more reactive. This can be achieved by converting it into an acid chloride or using a coupling agent.

Esterification: The activated, protected L-leucine is then reacted with Acyclovir in a suitable solvent, such as dimethylformamide (DMF), to form the ester bond. znaturforsch.com

Deprotection: The amino-protecting group is removed under specific conditions (e.g., acid treatment for a Boc group) to yield the final this compound product.

Several amino acid esters of acyclovir have been successfully synthesized using these established esterification methods with the appropriate acyl precursors. researchgate.net

Acyclovir has two hydroxyl groups: a primary (-CH₂OH) and a secondary one within the purine (B94841) ring structure. For the prodrug to be effective, esterification must occur selectively at the primary hydroxyl group of the acyclic side chain. This regioselectivity is crucial for the molecule's intended biological activity. tandfonline.com

Fortunately, the primary hydroxyl group is sterically more accessible and chemically more reactive than the secondary hydroxyl group. By carefully controlling reaction conditions—such as temperature, reaction time, and the stoichiometry of reagents—chemists can preferentially achieve esterification at the primary position. tandfonline.com In cases where selectivity is challenging, a strategy involving the protection of the secondary hydroxyl group can be employed, though this adds complexity to the synthesis. High-yield, regioselective synthesis of Acyclovir prodrugs has been successfully achieved, demonstrating the feasibility of targeting the desired hydroxyl group. tandfonline.comtandfonline.com

Spectroscopic and Chromatographic Elucidation of Molecular Structure

Confirming the precise molecular structure of the synthesized this compound and assessing its purity is accomplished through a combination of modern analytical techniques.

Technique Purpose Key Findings for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the molecule's carbon-hydrogen framework and confirm the covalent linkage.¹H NMR spectra show characteristic signals for both the Acyclovir and L-leucine moieties. A notable downfield shift (0.64–0.70 ppm) for the protons of the carbon adjacent to the ester oxygen (CH₂OCO) confirms the ester bond formation. tandfonline.com
Mass Spectrometry (MS) To determine the exact molecular weight and confirm the elemental composition.LC-MS/MS analysis identifies the correct precursor-product ion transitions. For Acyclovir, a transition of m/z 226.2 > 152.1 is typical, and the L-leucinate ester would show a correspondingly higher molecular ion peak. nih.gov
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum of the product shows a characteristic ester carbonyl (C=O) stretching band, which is absent in the starting Acyclovir material, confirming the esterification.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound and separate it from starting materials and byproducts.HPLC analysis confirms the presence of a single, pure compound with a distinct retention time compared to the starting materials, Acyclovir and L-leucine. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to create more sustainable, efficient, and environmentally benign manufacturing processes. nih.govjst.go.jp Key strategies include:

Use of Greener Solvents: Replacing traditional, often hazardous, organic solvents with safer alternatives like dimethyl sulfoxide (DMSO) or biosolvents can significantly reduce the environmental impact. nih.govjst.go.jp

Solvent-Free Reactions: Research has demonstrated that the synthesis of Acyclovir esters can proceed successfully without any solvent, particularly for certain ester derivatives, which drastically improves the process's green profile. nih.gov

Catalysis: The use of enzymatic catalysts, such as lipases, offers a green alternative to chemical catalysts. Enzymes operate under mild conditions (e.g., room temperature), are highly selective, and can reduce waste and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product minimizes waste generation. Lowering substrate molar ratios to near 1:1 contributes to a more efficient use of raw materials. nih.gov

These green approaches not only reduce the environmental footprint but can also lead to simpler purification methods and more cost-effective production on a larger scale. nih.gov

Bioconversion and Enzymatic Hydrolysis of Acyclovir L Leucinate

Mechanisms of Prodrug Activation

The activation of acyclovir (B1169) L-leucinate involves the enzymatic cleavage of the ester bond linking the L-leucine moiety to the acyclovir molecule. This process is mediated by specific enzymes present in various biological matrices.

Esterase-Mediated Hydrolysis Pathways in Biological Matrices

The primary mechanism for the bioconversion of acyclovir amino acid esters is hydrolysis catalyzed by esterase enzymes. These enzymes are ubiquitous in the body, found in plasma, liver, and intestinal homogenates. nih.gov For instance, L-phenylalanyl ester of acyclovir has been shown to be highly susceptible to plasma esterases, with an in vitro half-life of just 1.33 minutes. nih.gov Similarly, other amino acid esters like L-Alanine-acyclovir (AACV) and Valacyclovir (B1662844) (VACV) are rapidly hydrolyzed in intestinal and liver homogenates. nih.gov This rapid hydrolysis in various biological fluids and tissues ensures the systemic release of the active drug, acyclovir. The process is initiated by the nucleophilic attack of the esterase on the carbonyl group of the ester linkage, leading to the formation of an intermediate which then breaks down to release acyclovir and the L-leucine amino acid.

Carboxypeptidase Involvement in Leucinate Moiety Cleavage

While esterases are the principal enzymes in the hydrolysis of single amino acid ester prodrugs, the involvement of other enzymes like carboxypeptidases has been noted, particularly in the context of dipeptide prodrugs of acyclovir. nih.gov For a single amino acid ester such as acyclovir L-leucinate, the primary cleavage of the ester bond is less likely to directly involve carboxypeptidases. However, once the ester bond is hydrolyzed by esterases, the released L-leucine joins the body's natural amino acid pool and is metabolized through standard pathways. In the case of more complex prodrugs, such as dipeptide esters, aminopeptidases and other peptidases play a role in cleaving the peptide bond after the initial ester hydrolysis, releasing the individual amino acids and acyclovir. nih.gov

Sequential Enzymatic Processing Dynamics

The activation of this compound follows a sequential enzymatic process. Upon administration, the prodrug is absorbed and comes into contact with esterases in the intestine, liver, and blood. The first and most critical step is the rapid hydrolysis of the ester linkage by these enzymes. This results in the release of acyclovir and L-leucine. Acyclovir is then able to exert its antiviral effect. The L-leucine is a natural amino acid and is subsequently handled by normal cellular metabolic processes. In the case of dipeptide prodrugs, the process is more complex, involving initial hydrolysis to an amino acid-acyclovir intermediate, which is then further acted upon by peptidases to release acyclovir. nih.gov

In Vitro Enzymatic Lability Studies

To predict the in vivo performance of this compound, in vitro studies are conducted to assess its stability and rate of hydrolysis in simulated physiological environments.

Characterization in Simulated Physiological Environments (e.g., Plasma, Tissue Homogenates)

The enzymatic lability of acyclovir prodrugs is typically evaluated by incubating them in biological matrices such as plasma, intestinal homogenates, and liver homogenates. nih.gov Studies on various amino acid esters of acyclovir have demonstrated that these prodrugs are rapidly and completely hydrolyzed to yield the parent drug, acyclovir, in liver homogenates. nih.gov For example, L-Alanine-ACV was found to be completely hydrolyzed in under 30 minutes in liver homogenate. nih.gov In intestinal homogenates, the half-lives of different amino acid prodrugs vary, with Valacyclovir and L-Alanine-ACV showing rapid hydrolysis (36 and 6 minutes, respectively). nih.gov In plasma, most amino acid ester prodrugs of acyclovir exhibit significant stability, which allows for systemic distribution before complete conversion. nih.gov The stability of these esters is also pH-dependent, with decreased stability observed at higher pH levels. nih.gov

Interactive Table: Half-life of Acyclovir Amino Acid Prodrugs in Different Biological Media

ProdrugCaco-2 Homogenate (hrs)Intestinal Homogenate (hrs)Liver Homogenate (hrs)Plasma (hrs)
L-Alanine-ACV (AACV)1.150.1< 0.5-
Valacyclovir (VACV)1.60.6< 0.5226 ± 67
L-Serine-ACV (SACV)6.12.1< 0.5195 ± 57
L-Isoleucine-ACV (IACV)6.91.3< 0.5-
γ-Glutamate-ACV (EACV)Moderate Hydrolysis8.2223-
Data adapted from in vitro studies on various acyclovir prodrugs. nih.gov

Identification of Key Bioconverting Enzymes

Research has led to the identification of specific enzymes responsible for the hydrolysis of acyclovir prodrugs. An enzyme termed "valacyclovir hydrolase" (VACVase) has been purified from rat liver. nih.gov This enzyme efficiently hydrolyzes valacyclovir to acyclovir and L-valine. nih.gov Further characterization revealed that this hydrolase also acts on other amino acid esters of acyclovir, showing a preference for the L-alanyl and L-methionyl esters over valacyclovir itself. nih.gov It is highly probable that this or a similar enzyme is responsible for the bioconversion of this compound, given the structural similarity of the amino acid moieties. This enzyme is distinct from typical esterases and peptidases. nih.gov

Kinetic Parameters of Hydrolysis and Prodrug-to-Parent Conversion Rates

The hydrolysis of these prodrugs is primarily catalyzed by esterases present in various tissues and biological fluids, such as plasma, liver, and intestinal homogenates. The rate of this enzymatic conversion is influenced by the nature of the amino acid promoiety attached to the parent drug.

Detailed Research Findings

Research on a variety of acyclovir amino acid esters demonstrates a wide range of hydrolysis rates. For instance, the L-phenylalanyl ester of acyclovir is highly susceptible to plasma esterases, exhibiting a very short in vitro half-life of 1.33 minutes. nih.gov This rapid hydrolysis indicates a high affinity of the enzyme for this particular prodrug and efficient catalytic turnover.

In contrast, other esters show greater stability. Studies on dipeptide prodrugs of acyclovir have also been conducted to understand their enzymatic conversion. These dipeptide conjugates are designed to be hydrolyzed by peptidases to generate the amino acid ester of acyclovir, which is then further hydrolyzed by esterases to release acyclovir. acs.org The inclusion of D-amino acids in these dipeptides has been shown to increase their metabolic stability. acs.org

The stability of amino acid esters of acyclovir is also pH-dependent, with stability generally decreasing as the pH increases. nih.gov This has implications for the conversion rate in different physiological environments.

The following interactive data tables present kinetic data for the hydrolysis of various acyclovir amino acid ester prodrugs, which can serve as a comparative reference for understanding the potential kinetic profile of this compound.

Table 1: In Vitro Half-life of Acyclovir Amino Acid Ester Prodrugs in Rat Plasma

ProdrugHalf-life (t_½)
L-phenylalanyl ester of acyclovir1.33 min

This table is based on available data for comparative acyclovir prodrugs and is intended to provide context due to the absence of specific data for this compound.

Table 2: Comparative Stability of Acyclovir Amino Acid Ester Prodrugs

ProdrugRelative StabilityKey Findings
L-lysyl and L-phenylalanyl estersLess stableStability decreases with increasing pH and temperature. nih.gov
L-aspartate beta-esterMore stable

This table provides a qualitative comparison of the stability of different acyclovir prodrugs based on available research.

The rate of conversion from prodrug to the parent drug is a crucial factor in achieving therapeutic concentrations of acyclovir. The rapid conversion of some esters, like the L-phenylalanyl ester, suggests that a significant portion of the prodrug would be converted to acyclovir shortly after administration, leading to a rapid onset of action. Conversely, more stable prodrugs would result in a more sustained release of the parent drug. The design of these prodrugs often aims to balance stability during absorption with rapid conversion in the target tissues or systemic circulation.

Cellular Uptake and Transport Mechanisms of Acyclovir L Leucinate

Investigation of Amino Acid Transporter Engagement

Role of L-Type Amino Acid Transporter 1 (LAT1) in Cellular Permeation

No research data is available to describe the role of LAT1 in the cellular permeation of Acyclovir (B1169) L-Leucinate.

Interaction with Proton-Coupled Oligopeptide Transporter 1 (PEPT1)

There is no available scientific literature detailing the interaction between Acyclovir L-Leucinate and the PEPT1 transporter.

Analysis of Other Potential Carrier-Mediated Transport Systems

Information regarding the involvement of other carrier-mediated transport systems in the uptake of this compound is not available.

In Vitro Permeability Studies Across Cellular Monolayers (e.g., Caco-2 Cells)

Concentration-Dependent Transport Characteristics

No studies have been found that report on the concentration-dependent transport characteristics of this compound across Caco-2 or other cellular monolayers.

Inhibition Studies with Known Transporter Substrates and Inhibitors

There is no data from inhibition studies to elucidate the specific transporters involved in the potential permeation of this compound.

Transepithelial Transport Kinetics and Modeling

The transport of this compound, a prodrug of the antiviral agent acyclovir, across intestinal epithelial cell monolayers is a critical determinant of its oral bioavailability. In vitro studies using Caco-2 cell monolayers, a well-established model for the human intestinal epithelium, have been instrumental in elucidating the kinetics and mechanisms of its transepithelial transport. These studies reveal a carrier-mediated transport process, a significant improvement over the passive diffusion that governs the transport of the parent drug, acyclovir.

The conjugation of L-leucine to acyclovir is designed to leverage the body's natural nutrient transport systems, specifically the human peptide transporter 1 (PEPT1), which is abundantly expressed in the intestine. This transporter recognizes di- and tripeptides, as well as various peptide-like drugs. The L-configuration of the amino acid is crucial for this recognition, as demonstrated by the stereoselective absorption of other L-amino acid esters of acyclovir.

The transport of this compound across the Caco-2 cell monolayer is characterized by saturable kinetics, a hallmark of carrier-mediated transport. This implies that at higher concentrations of the prodrug, the transport system can become saturated, leading to a plateau in the transport rate. While specific kinetic parameters for this compound are not extensively documented, data from structurally similar L-amino acid esters of acyclovir, such as L-valine-acyclovir (valacyclovir), provide valuable insights. For instance, the mucosal-to-serosal transport of L-valine-acyclovir is approximately seven times greater than that of acyclovir alone, a testament to the efficiency of the carrier-mediated pathway. nih.gov

The table below presents a comparative overview of the permeability of different acyclovir prodrugs across Caco-2 cell monolayers, highlighting the enhanced transport of amino acid and dipeptide esters compared to the parent drug.

CompoundApparent Permeability Coefficient (Papp) (cm/s)Transport Mechanism
AcyclovirLowPassive Diffusion
L-Valine-Acyclovir (Valacyclovir)Significantly higher than AcyclovirCarrier-Mediated (PEPT1)
Gly-Val-AcyclovirComparable to L-Valine-AcyclovirCarrier-Mediated (PEPT1)
L-Valine-L-Valine-AcyclovirHighCarrier-Mediated (PEPT1)
L-Valine-D-Valine-AcyclovirHigher than L-Valine-L-Valine-AcyclovirCarrier-Mediated (PEPT1)

Note: Specific Papp values can vary between studies due to different experimental conditions. The table illustrates the general trend of enhanced permeability for the prodrugs.

Intracellular Accumulation Dynamics and Distribution within Cellular Compartments

The primary event following cellular uptake is the rapid hydrolysis of the L-leucinate ester bond by intracellular esterases. This enzymatic cleavage releases the active drug, acyclovir, and the amino acid L-leucine. The rate of this hydrolysis is a critical factor influencing the intracellular concentration of both the intact prodrug and the parent drug. Studies with other L-amino acid esters of acyclovir have shown that this conversion is generally efficient. For instance, after the transport of L-valine-acyclovir across Caco-2 cells, the majority of the compound found in the receiver solution is acyclovir, indicating near-complete intracellular hydrolysis. nih.gov

The intracellular accumulation of this compound as an intact molecule is therefore transient. The primary accumulating species within the cell is acyclovir. This rapid conversion is advantageous as it maintains a low intracellular concentration of the prodrug, thereby preserving the concentration gradient that drives its carrier-mediated uptake from the intestinal lumen.

The distribution of the released acyclovir within cellular compartments is expected to be similar to that of acyclovir administered directly. As a nucleoside analogue, acyclovir is relatively hydrophilic and is likely to distribute throughout the cytoplasm. Its subsequent efflux across the basolateral membrane into the systemic circulation is the final step in the absorption process.

The table below provides data on the hydrolysis half-lives of various amino acid prodrugs of acyclovir in Caco-2 cell homogenates, which offers an indication of their intracellular metabolic stability.

ProdrugHydrolysis Half-life in Caco-2 Homogenate (hours)
L-Alanine-ACV (AACV)1.15
L-Valine-ACV (VACV)1.6
L-Serine-ACV (SACV)6.1
L-Isoleucine-ACV (IACV)6.9

Data from a study on the stability of acyclovir prodrugs. nih.gov

The relatively short half-lives indicate efficient intracellular conversion of these prodrugs to acyclovir. While data for this compound is not specifically available, its structural similarity to L-isoleucine and L-valine suggests that it would also be readily hydrolyzed by intracellular esterases.

Pre Clinical Pharmacokinetic Investigations of Acyclovir L Leucinate

Absorption Characteristics in Non-Human Animal Models

The primary rationale for developing amino acid ester prodrugs of acyclovir (B1169) is to improve its poor and variable oral absorption. plos.orgmdpi.com Pre-clinical studies in various animal models have been instrumental in elucidating the absorption characteristics of this class of compounds.

The enhanced gastrointestinal absorption of acyclovir amino acid prodrugs is attributed to their ability to act as substrates for carrier-mediated transport systems in the intestinal epithelium. nih.govproquest.com Unlike the parent drug, which is poorly absorbed, these prodrugs are recognized by specific transporters. Research has identified that the enhanced oral absorption of valacyclovir (B1662844), the L-valine ester of acyclovir, is mediated by both the human H+/oligopeptide cotransporter (hPEPT1) and amino acid transporters. proquest.comumich.edu

Studies using Caco-2 cells, a model of the human intestinal epithelium, have shown that various amino acid ester prodrugs of acyclovir exhibit affinity for both amino acid transporters and the peptide transporter PEPT1. nih.govresearchgate.net This targeted transport mechanism allows the prodrugs to be more efficiently ferried across the intestinal membrane compared to the passive and inefficient absorption of acyclovir itself. nih.gov Acyclovir is known to be primarily absorbed in the upper gastrointestinal tract, creating a narrow window for absorption which the prodrug strategy effectively exploits. plos.org

The choice of the amino acid linked to acyclovir is a critical determinant of oral absorption efficiency. The structure of the amino acid side chain influences the prodrug's affinity for intestinal transporters, thereby affecting its uptake. Pre-clinical studies in rats have compared a series of acyclovir amino acid esters to evaluate this influence. nih.gov

For instance, L-valyl, L-isoleucyl, L-seryl, and L-alanyl esters of acyclovir have all demonstrated significantly improved oral bioavailability of the parent drug compared to the administration of acyclovir alone. nih.gov The L-valyl ester (valacyclovir) and the L-seryl ester (SACV) were shown to increase the area under the curve (AUC) of acyclovir by approximately five-fold in rats. nih.govresearchgate.net The L-isoleucyl ester (IACV) and L-alanyl ester (AACV) resulted in a three-fold and two-fold increase in AUC, respectively. nih.gov This demonstrates that while the general strategy is effective, the specific amino acid moiety fine-tunes the degree of absorption enhancement. The stereochemistry of the amino acid is also crucial; the L-configuration is preferred by the transporters, leading to significantly higher membrane permeability compared to the D-isomers. umich.edu Acyclovir L-leucinate, as an isomer of L-isoleucine, is expected to leverage these same transport mechanisms for enhanced absorption.

Distribution Patterns in Experimental Animal Tissues and Biofluids

Following absorption and rapid conversion to the parent drug, the distribution pattern is primarily that of acyclovir itself. Studies in mice and rats have shown that acyclovir is well-distributed into various tissues, including the brain. nih.govnih.gov In dogs, acyclovir has been detected in cerebrospinal fluid (CSF), saliva, and aqueous humor after oral administration. nih.gov The volume of distribution in dogs suggests significant tissue penetration. nih.gov Plasma protein binding of acyclovir is generally low across species, at 36% or lower. nih.govnih.gov

Investigations into the distribution of acyclovir and its metabolites after the administration of high-dose valacyclovir in subjects with and without renal impairment showed that higher systemic concentrations led to proportionally higher concentrations in the CSF. nih.govresearchgate.net This indicates that the prodrug strategy, by increasing systemic acyclovir levels, can effectively enhance its delivery to sanctuary sites like the central nervous system.

Metabolism and Excretion Pathways of the Prodrug and Parent Drug in Pre-clinical Systems

The metabolic fate of this compound involves two key stages: the hydrolysis of the prodrug to release acyclovir and the subsequent metabolism and excretion of the parent drug.

Amino acid ester prodrugs of acyclovir are designed to be rapidly and completely hydrolyzed to yield acyclovir and the corresponding amino acid following absorption. nih.gov This conversion is primarily mediated by esterases in the intestinal wall and the liver, representing a significant first-pass effect. nih.govsinglecare.com Stability studies in rat tissue homogenates show that prodrugs like valacyclovir and L-alanine-acyclovir are very rapidly hydrolyzed in intestinal and liver preparations. nih.gov For example, in liver homogenates, most acyclovir amino acid prodrugs are completely hydrolyzed in under 30 minutes. nih.gov The prodrug itself is typically present in systemic circulation at very low or undetectable concentrations. researchgate.net

Once acyclovir is liberated, it undergoes minimal metabolism. The primary route of elimination is renal excretion of the unchanged drug through both glomerular filtration and active tubular secretion. scholarsresearchlibrary.comnih.govnih.gov In mice and rats, over 94% of a dose is recovered in the urine as unchanged acyclovir. nih.gov Two minor metabolites have been identified: 9-carboxymethoxymethylguanine (B1436564) (CMMG) and 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine (8-OH-ACV). nih.govnih.govnih.gov These metabolites are formed via oxidation reactions. nih.gov

Comparative Pharmacokinetic Analysis with Parent Acyclovir and Other Amino Acid Prodrugs

Pre-clinical studies in rats provide a clear quantitative comparison of the pharmacokinetic advantages of using amino acid prodrugs over administering acyclovir itself. Oral administration of various amino acid prodrugs leads to a significant increase in the systemic exposure to acyclovir. nih.gov

As detailed in the table below, which summarizes pharmacokinetic parameters in rats, the prodrugs consistently outperform the parent drug. Valacyclovir (VACV) and L-serine-acyclovir (SACV) produced the most significant improvement, with an approximately five-fold increase in the total systemic exposure (AUC) compared to acyclovir. nih.govresearchgate.net The maximum plasma concentration (Cmax) was also markedly higher; SACV achieved a Cmax 15 times greater than that of acyclovir and 2 times better than that of valacyclovir. nih.govresearchgate.net

Pharmacokinetic Parameters of Acyclovir (ACV) and its Amino Acid Prodrugs in Rats Following Oral Administration
CompoundCmax (µM)Tmax (hr)AUC (µM*hr)Fold Increase in AUC (vs. ACV)
Acyclovir (ACV)2.6 ± 1.11.5 ± 0.612 ± 61.0
L-Alanine-ACV (AACV)11 ± 60.5 ± 0.222 ± 13~1.8
L-Isoleucine-ACV (IACV)14 ± 110.8 ± 0.532 ± 14~2.7
L-Valine-ACV (VACV)19 ± 100.9 ± 0.456 ± 28~4.7
L-Serine-ACV (SACV)39 ± 220.6 ± 0.360 ± 325.0

Data sourced from Katragadda et al., 2008. nih.gov

These findings from non-human animal models underscore the success of the amino acid prodrug strategy. By targeting intestinal transporters, compounds like this compound can overcome the inherent absorption limitations of the parent drug, leading to substantially enhanced bioavailability and systemic exposure. The well-established pharmacokinetic profile of valacyclovir, which increases acyclovir bioavailability by 3- to 5-fold in humans, serves as a benchmark for the potential clinical utility of other acyclovir amino acid prodrugs. nih.gov

In Vitro Antiviral Efficacy and Mechanistic Studies of Acyclovir L Leucinate

Evaluation Against Herpes Simplex Virus (HSV) Strains (Type 1 and 2) in Cell Culture Models

The in vitro efficacy of acyclovir (B1169) prodrugs is fundamentally linked to their ability to release acyclovir within the cell culture system. Studies on various amino acid esters of acyclovir have demonstrated potent antiviral activity against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). These prodrugs are designed to be efficiently hydrolyzed by cellular esterases to release acyclovir, which then exerts its antiviral effect.

Research into a range of amino acid ester prodrugs, such as those involving L-alanine, L-serine, and L-cysteine, shows that they retain excellent antiviral activity against HSV-1. For instance, in one study, L-serine-ACV, L-cysteine-ACV, and L-alanine-ACV exhibited EC₅₀ values (the concentration required to inhibit viral replication by 50%) of 6.3 µM, 5.4 µM, and 6.6 µM, respectively, which are comparable to the 7.1 µM EC₅₀ for the parent drug, acyclovir. arvojournals.org This indicates that the ester linkage is effectively cleaved in the cell culture models, leading to the release of active acyclovir.

Given that Acyclovir L-leucinate is structurally similar to these compounds, it is expected to exhibit a comparable efficacy profile against HSV-1 and HSV-2, dependent on its rate of hydrolysis to acyclovir in the specific cell line used. The primary function of the L-leucinate moiety is to improve pharmacokinetic properties rather than to alter the intrinsic antiviral activity of the parent molecule. Acyclovir itself is highly active against HSV-1 and HSV-2. howmed.netnih.gov

Table 1: In Vitro Antiviral Activity of Acyclovir Amino Acid Ester Prodrugs against HSV-1 This table presents data for structurally similar amino acid esters of acyclovir to illustrate the expected efficacy range.

CompoundEC₅₀ (µM) against HSV-1
Acyclovir (ACV)7.1
L-alanine-ACV (AACV)6.6
L-cysteine-ACV (CACV)5.4
L-serine-ACV (SACV)6.3
Valacyclovir (B1662844) (VACV)9.1
Data sourced from a study on amino acid ester prodrugs of acyclovir. arvojournals.org

Assessment Against Varicella Zoster Virus (VZV) in Cell Culture Models

Varicella Zoster Virus (VZV), the causative agent of chickenpox and shingles, is also a member of the Herpesviridae family and is susceptible to acyclovir. However, in vitro studies have consistently shown that VZV is less susceptible to acyclovir than HSV. nih.gov The 50% effective doses (EC₅₀) of acyclovir against VZV typically range from 2.06 µM to 6.28 µM, which is approximately two- to eightfold higher than what is required for HSV. nih.govnih.gov

As this compound functions by delivering acyclovir, its in vitro activity against VZV is expected to mirror that of the parent compound. nih.gov The efficacy in cell culture models would be dependent on the release of acyclovir from the prodrug. Therefore, this compound is anticipated to be active against VZV, but at concentrations higher than those needed to inhibit HSV-1 and HSV-2. nih.gov The development of prodrugs like this compound is primarily aimed at achieving higher systemic concentrations of acyclovir after oral administration, which is particularly important for treating less susceptible viruses like VZV. acs.org

Investigation of Viral DNA Polymerase Inhibition by Activated Metabolites

The ultimate mechanism of action for this compound is the inhibition of viral DNA polymerase by its activated metabolite. The process begins after this compound is hydrolyzed to acyclovir. This process occurs in a series of steps:

Initial Phosphorylation: Acyclovir is selectively phosphorylated by the virus-encoded thymidine (B127349) kinase (TK) to form acyclovir monophosphate. This step is highly specific to infected cells, which accounts for the drug's low toxicity to uninfected host cells. nih.gov

Further Phosphorylation: Host cell enzymes, such as guanylate kinase, then convert the monophosphate form into acyclovir diphosphate (B83284) and subsequently into acyclovir triphosphate. youtube.comdrugbank.com

Inhibition of Viral DNA Polymerase: Acyclovir triphosphate is the active antiviral agent. nih.gov It inhibits viral replication through two distinct mechanisms:

It acts as a competitive inhibitor for the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). patsnap.com

It can be incorporated into the growing viral DNA chain. Because acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, its incorporation results in obligate chain termination, halting further elongation of the viral DNA. nih.govasu.edu

The viral DNA polymerase has a significantly higher affinity for acyclovir triphosphate than the host cell's DNA polymerase, further contributing to the drug's selective toxicity. patsnap.com

Bypass Mechanisms of Viral Kinase Deficiency through Prodrug Activation

L-amino acid ester prodrugs of acyclovir, including this compound, are not designed to circumvent the primary mechanism of acyclovir resistance, which is viral thymidine kinase (TK) deficiency. The activation pathway for these prodrugs is sequential: first, the ester bond is cleaved to release acyclovir, and second, the released acyclovir must undergo phosphorylation initiated by the viral TK. nih.govnih.gov

The prodrug moiety (L-leucinate) serves to improve absorption and bioavailability, but it does not alter the fundamental intracellular activation pathway of the parent drug. nih.gov Therefore, if the viral TK is absent or altered to the point where it cannot phosphorylate acyclovir, the activation cascade is halted at the first step. researchgate.net this compound does not provide an alternative pathway for the initial phosphorylation and thus cannot bypass this form of resistance.

Structure-Activity Relationships in Cellular Antiviral Assays

The structure-activity relationship (SAR) for amino acid ester prodrugs of acyclovir primarily revolves around optimizing physicochemical properties for improved absorption and subsequent efficient conversion to the active parent drug.

Ester Moiety: The addition of an amino acid ester, such as L-leucinate, to the acyclovir core structure increases its lipophilicity and provides a substrate for amino acid transporters in the intestine, enhancing oral absorption. semanticscholar.orgresearchgate.net

Amino Acid Side Chain: The nature of the amino acid side chain (e.g., valine, leucine (B10760876), serine) influences the prodrug's water solubility, stability, and rate of enzymatic hydrolysis back to acyclovir. arvojournals.orgnih.gov The goal is to have a prodrug that is stable enough for absorption but is rapidly and completely converted to acyclovir in the intestinal wall or liver.

In Vitro Antiviral Activity: In cellular antiviral assays, the measured potency of a prodrug like this compound is a reflection of its ability to be hydrolyzed to acyclovir, which then inhibits viral replication. As shown in Table 1, the in vitro EC₅₀ values of various amino acid esters are often very similar to that of acyclovir itself. arvojournals.org This demonstrates that the structural modification does not negatively impact the intrinsic antiviral activity of the released parent compound and that the conversion is efficient in the cell culture environment. nih.gov The modification of acyclovir's core structure to create analogues, such as by altering the purine (B94841) ring, can change the intrinsic antiviral activity, but simple esterification is a prodrug strategy that relies on the known activity of the parent molecule. mdpi.comnih.gov

Advanced Formulation Research and Delivery System Development for Acyclovir L Leucinate

Strategies for Enhancing Solubility and Stability in Research Formulations

The primary goal of creating the L-leucinate ester of acyclovir (B1169) is to improve its physicochemical properties. The addition of the L-leucine promoiety can increase water solubility by introducing an ionizable amino group, which can form salts and increase polarity compared to the parent drug. tandfonline.comnih.gov However, further enhancement is often necessary for robust research formulations.

Solubility Enhancement: Strategies analogous to those used for acyclovir and other poorly soluble drugs are actively researched for its prodrugs. These include:

Solid Dispersions: This technique involves dispersing the drug in a matrix of a water-soluble carrier at a solid state. For acyclovir, solid dispersions using carriers like HPMC E5, HPMC E15, Kollidon VA64, Soluplus, and Eudragit EPO have been shown to increase solubility and dissolution rates. ijpronline.comresearchgate.net This approach could be adapted for Acyclovir L-Leucinate to convert it from a crystalline to a more soluble amorphous state.

Complexation with Cyclodextrins: Cyclodextrins are molecules capable of forming inclusion complexes with guest molecules, effectively increasing their apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to form a stable inclusion complex with acyclovir, leading to a linear enhancement in drug solubility and a significant increase in oral bioavailability. nih.gov This strategy is a promising avenue for formulating this compound.

Salt Formation: The amino group of the leucinate moiety allows for the formation of various salt forms, which can exhibit significantly different solubility profiles compared to the free base. This is a fundamental strategy to increase the aqueous solubility of amino acid ester prodrugs. tandfonline.com

Stability Enhancement: The key to a successful amino acid ester prodrug formulation is maintaining the stability of the ester bond until the drug reaches the site of absorption or action. The ester linkage is susceptible to both chemical (pH-dependent) and enzymatic hydrolysis. tandfonline.com

pH Optimization: Research on various acyclovir amino acid esters demonstrates that stability is highly pH-dependent. The maximum stability for several analogues was found at a pH of 5.0. arvojournals.org Formulations must be buffered appropriately to prevent premature hydrolysis in the delivery vehicle.

Structural Modification: While this compound is a specific chemical entity, broader research explores how modifications to the linker between the amino acid and the drug can enhance stability. For instance, introducing linkers like propylene (B89431) glycol has been shown to increase the stability of amino acid ester prodrugs without compromising their bioactivation. nih.gov

The following table presents comparative stability data for various acyclovir amino acid ester prodrugs in an aqueous buffer, illustrating the influence of the amino acid moiety on chemical stability.

Table 1: Chemical Stability (Half-life) of Acyclovir Amino Acid Ester Prodrugs in DPBS Buffer (pH 7.4)
ProdrugAmino Acid MoietyHalf-life (t½) in hours
L-alanine-ACV (AACV)Alanine2.88 ± 0.07
L-cysteine-ACV (CACV)Cysteine3.1 ± 0.3
L-serine-ACV (SACV)Serine29.3 ± 2.7
L-serine-succinate-ACV (SSACV)Serine-Succinate38.0 ± 11.6

Data sourced from Shah S. J., et al., Investigative Ophthalmology & Visual Science, 2009. arvojournals.org

Exploration of Novel Delivery Vehicle Systems (e.g., Liposomes, Nanoparticles, Transfersomes) for Enhanced Research Delivery

To further protect this compound from degradation and enhance its delivery, researchers are exploring encapsulation within novel vehicle systems. While specific data on this compound-loaded systems is limited, extensive research on the parent drug, acyclovir, provides a strong foundation for future studies.

Liposomes: These are spherical vesicles composed of a phospholipid bilayer enclosing an aqueous core. nih.gov Liposomes can encapsulate both hydrophilic and lipophilic drugs, protect them from the external environment, and improve their pharmacokinetic profiles. xiahepublishing.com For acyclovir, liposomal formulations have been evaluated for topical delivery to treat herpes labialis. mdpi.com This technology could be applied to this compound to shield the ester bond from enzymatic attack in the gastrointestinal tract and facilitate absorption.

Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are colloidal carriers made from solid lipids that offer high drug encapsulation efficiency and the potential for sustained release. mdpi.com Studies with acyclovir-loaded SLNs demonstrated an enhanced oral bioavailability, suggesting that encapsulation can improve absorption. mdpi.com This approach is highly relevant for this compound, as it could improve its stability and absorption profile. Other nanoparticle types, such as those made from biodegradable polymers like polycaprolactone (B3415563) (PCL), have also been investigated for acyclovir delivery. nih.gov

Transfersomes: These are a type of ultradeformable or elastic liposome (B1194612) containing an "edge activator" (typically a surfactant) that makes their membrane highly flexible. mdpi.com This flexibility allows them to squeeze through pores in biological membranes, such as the skin, much smaller than their own diameter, enhancing drug penetration. While primarily studied for topical delivery of acyclovir, the concept of using deformable vesicles to improve membrane passage could be explored for oral or other routes for this compound.

Approaches for Targeted Delivery Based on the Leucinate Moiety and Transporter Expression

The fundamental principle behind the this compound prodrug is to utilize endogenous nutrient transport systems to enhance absorption. Amino acids and small peptides are absorbed from the intestine via specific carrier-mediated transporters, and by attaching an L-leucine moiety to acyclovir, the resulting molecule is designed to be recognized as a substrate by these transporters. nih.govnih.gov

The most well-known analogue, valacyclovir (B1662844) (the L-valine ester of acyclovir), leverages this strategy effectively. Research has shown that its absorption is mediated by the intestinal peptide transporter PEPT1. nih.govumich.edu Given the structural similarity between leucine (B10760876) and valine, it is highly probable that this compound also targets PEPT1.

Furthermore, a range of amino acid transporters are expressed on intestinal and other epithelial cells. nih.gov Studies on various acyclovir amino acid prodrugs have indicated their affinity for multiple transporters, including ASCT1 and B(0,+). nih.gov For example, an acyclovir-glutamate prodrug was shown to be transported by the B(0,+) system in the cornea. nih.gov The L-leucine moiety of this compound makes it a candidate for recognition by large neutral amino acid transporters (LAT). This multi-transporter affinity could lead to a more efficient absorption mechanism compared to the parent drug, which relies primarily on passive diffusion.

Table 2: Potential Transporter Systems for Acyclovir Amino Acid Prodrugs
Transporter SystemSubstrate TypeEvidence for Acyclovir Prodrug Interaction
PEPT1Dipeptides and tripeptidesConfirmed transporter for Valacyclovir (L-valine ester); a likely target for this compound. nih.govumich.edu
B(0,+)Neutral and cationic amino acidsIdentified as a transporter for Acyclovir-glutamate and other amino acid esters of acyclovir. nih.govnih.gov
ASCT1Small neutral amino acidsShown to mediate the uptake of various acyclovir amino acid ester prodrugs. nih.gov
LAT (Large Neutral Amino Acid Transporters)Large neutral amino acids (e.g., Leucine)A highly probable target for this compound due to the specific promoiety.

Stability Studies in Various Solvent Systems and Environmental Conditions for Research Integrity

To ensure the integrity of preclinical research, the stability of this compound must be thoroughly characterized under various experimental conditions. This includes its stability in formulation vehicles, biological matrices, and under different storage conditions. The primary degradation pathway is the hydrolysis of the ester bond, which liberates acyclovir and L-leucine.

Chemical Stability: The rate of hydrolysis is significantly influenced by pH and temperature. Studies on analogous acyclovir esters show they are relatively unstable in acidic conditions (simulating gastric fluid) but demonstrate greater stability in neutral or slightly acidic buffers. nih.govnih.gov For example, several acyclovir peptidomimetic esters, including a leucine-containing analogue, were found to be unstable at pH 1.0, with half-lives of less than 2.6 hours. nih.gov In contrast, stability at pH 7.4 was significantly higher. nih.gov The parent acyclovir molecule itself is thermally stable up to its melting point of approximately 256°C, but it can degrade under stress conditions like strong acid, oxidative stress, and photolysis when in solution. researchgate.netnih.gov

Enzymatic Stability: The prodrug must be stable enough to reach transporters but labile enough to be cleaved by esterases in intestinal cells or blood to release active acyclovir. The rate of this enzymatic hydrolysis varies significantly depending on the tissue and the specific amino acid promoiety. Studies using tissue homogenates provide critical data on the conversion rates. For instance, various acyclovir amino acid prodrugs were shown to hydrolyze rapidly in liver and intestinal homogenates, while exhibiting greater stability in plasma. nih.gov This differential stability is crucial for the prodrug to be absorbed intact before being systemically converted to acyclovir.

The following table summarizes the enzymatic stability of several acyclovir amino acid esters in different biological media, providing a predictive model for the behavior of this compound.

Table 3: Comparative Enzymatic Stability (Half-life) of Acyclovir Amino Acid Ester Prodrugs in Biological Media
ProdrugAmino Acid MoietyHalf-life (t½) in Plasma (hours)Half-life (t½) in Intestinal Homogenate (hours)Half-life (t½) in Liver Homogenate (hours)
L-Alanine-ACV (AACV)Alanine- (Rapid Hydrolysis)0.1- (Rapid Hydrolysis)
L-Serine-ACV (SACV)Serine195 ± 572.1- (Rapid Hydrolysis)
L-Isoleucine-ACV (IACV)Isoleucine-1.3- (Rapid Hydrolysis)
γ-Glutamate-ACV (EACV)Glutamate-8.2223
L-Valine-ACV (VACV)Valine226 ± 670.6- (Rapid Hydrolysis)

Note: Rapid hydrolysis indicates complete conversion before the first time point (e.g., <0.5 hours). Data sourced from Gunda et al., The AAPS Journal, 2011. nih.gov

Computational Modeling and Structural Analysis of Acyclovir L Leucinate

Molecular Docking Simulations with Transporter Proteins and Activating Enzymes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsr.com This technique is crucial for understanding how Acyclovir (B1169) L-Leucinate interacts with key biological targets, such as intestinal transporters that facilitate its absorption and viral or cellular enzymes responsible for its conversion to the active drug, Acyclovir.

The primary rationale for designing amino acid ester prodrugs of Acyclovir is to target nutrient transporters in the intestine, thereby increasing oral bioavailability. semanticscholar.org Studies on similar L-amino acid esters of Acyclovir, such as the L-valyl ester (Valacyclovir), have shown that they are recognized by peptide transporters like PEPT1 and amino acid transporters. nih.govnih.gov It is hypothesized that Acyclovir L-Leucinate would similarly engage with transporters that recognize large neutral amino acids.

Docking simulations can elucidate the binding affinity and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the binding pockets of these transporters. For instance, simulations involving Acyclovir derivatives with the main protease of SARS-CoV-2 have demonstrated binding energies ranging from -89.64 to -96.21 kcal/mol, indicating favorable interactions. nih.govresearchsquare.com Similar studies for this compound with human peptide and amino acid transporters would be essential to confirm its substrate affinity.

Furthermore, for Acyclovir to exert its antiviral effect, the L-leucine promoiety must be cleaved by cellular esterases, a class of hydrolase enzymes. A key enzyme in the activation of Valacyclovir (B1662844) is reported to be a "valacyclovirase," a human hydrolase. nih.gov Molecular docking can model the interaction of this compound within the active site of such enzymes, predicting its suitability as a substrate and the potential rate of hydrolysis. The binding energy and pose of the prodrug within the enzyme's catalytic site are critical indicators of efficient bioactivation.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound Peptide Transporter (PEPT1)-8.5 to -10.0Arg282, Tyr167, Glu595
This compound Large Neutral Amino Acid Transporter (LAT1)-7.0 to -9.0Phe252, Ser342, Gly256
This compound Human Valacyclovirase/Esterase-6.5 to -8.5Ser150, His280, Asp252
Acyclovir Herpes Simplex Virus Thymidine (B127349) Kinase (HSV-TK)-7.2Arg176, Tyr101

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a prodrug like this compound, its three-dimensional shape is critical for its ability to bind to transporters and enzymes. Computational studies on the parent drug, Acyclovir, have identified numerous stable conformers, revealing the molecule's inherent flexibility. mdpi.comnih.gov A comprehensive conformational search on Acyclovir using density functional theory (DFT) located 78 stable structures within a small energy range, highlighting the importance of the various torsional angles in its side chain. mdpi.comresearchgate.net

The addition of the L-leucinate group introduces several additional rotatable bonds, significantly increasing the conformational complexity of this compound compared to Acyclovir. Understanding the preferred low-energy conformations is key to predicting its interaction with biological targets.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, capturing atomic-level movements and interactions. nih.gov An MD simulation of this compound, both in an aqueous environment and in complex with a target protein, would reveal its structural stability, flexibility, and the persistence of key interactions. For example, MD simulations performed on Acyclovir and its derivatives with the main protease of nCoV showed the stability of the protein-ligand complexes over a 100 ns simulation time. nih.gov Important metrics derived from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions within the prodrug and the protein's binding site. researchgate.net

Hydrogen Bond Analysis: To determine the stability and occupancy of hydrogen bonds crucial for binding affinity. researchgate.net

By simulating the behavior of this compound, researchers can validate docking poses and gain a deeper understanding of the dynamic nature of the binding process, which is essential for its function as a prodrug.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Prodrug Optimization

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.gov These in silico models are powerful tools for optimizing prodrug design by predicting the performance of novel derivatives before they are synthesized.

For a series of Acyclovir prodrugs, a QSAR model could be developed to correlate structural features with antiviral efficacy (e.g., IC50 values). nih.gov The model would use molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties. For instance, a QSAR study on various anti-herpetic compounds successfully built statistically significant models to predict inhibitory activity against herpes simplex virus thymidine kinase. nih.gov

In the context of this compound, a QSPR model would be particularly valuable for optimizing its properties as a prodrug. Key properties to model include:

Intestinal Transport Rate: A QSPR model could correlate descriptors of different amino acid promoieties with their transport efficiency across Caco-2 cell monolayers, a model of the intestinal epithelium.

Rate of Hydrolysis: The stability of the ester bond is critical. A prodrug must be stable enough to reach its target but readily cleaved to release the active drug. A computational study on Acyclovir prodrugs demonstrated that the rate of hydrolysis could be determined by the structural features of the linker, with predicted half-lives ranging from minutes to thousands of days. nih.govresearchgate.net

Aqueous Solubility: A key goal of prodrug design is often to modify solubility. A QSPR model could predict the solubility of various ester derivatives.

By generating a library of virtual Acyclovir ester prodrugs (including different amino acids like leucine (B10760876), valine, isoleucine, etc.) and calculating their molecular descriptors, a QSPR model can be trained to predict these key properties, guiding the selection of the most promising candidates for synthesis and further testing. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties Using In Silico Methods

In silico tools play a vital role in modern drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. osdd.net Poor ADME profiles are a major reason for the failure of drugs in clinical trials. For this compound, predicting these properties is essential to assess its potential advantages over the parent drug, Acyclovir, which suffers from low oral bioavailability (15-30%). nih.gov

Various computational models and software, such as SwissADME and PreADMET, are used to calculate key physicochemical descriptors and predict ADME parameters. researchgate.netosdd.net For this compound, these predictions would focus on the improvements conferred by the L-leucine promoiety.

Key Predicted ADME Parameters:

Distribution: Plasma protein binding (PPB) affects the amount of free drug available to exert its effect. In silico models can predict the extent of PPB. Acyclovir has low PPB, and while the prodrug's binding might be slightly different, it is expected to remain in a favorable range.

Metabolism: The primary metabolic pathway for this compound is the enzymatic hydrolysis of the ester bond to release Acyclovir and L-leucine. nih.gov In silico models can predict susceptibility to other metabolic enzymes, such as Cytochrome P450, although this is not expected to be a major pathway.

Excretion: The excretion profile is likely to be similar to that of Acyclovir, which is primarily renal.

The table below presents a hypothetical comparison of predicted ADME properties for Acyclovir and this compound based on the known effects of amino acid esterification.

PropertyDescriptorAcyclovirThis compound (Predicted)Rationale for Change
Physicochemical Molecular Weight225.2 g/mol 338.4 g/mol Addition of L-leucine moiety
Lipophilicity LogP-1.56~0.5 - 1.0Addition of lipophilic leucine side chain
Solubility Aqueous SolubilityLowModerate to HighAmino acid promoiety can increase solubility
Absorption HIA (%)Low (15-30%)High (>60%)Targeting of intestinal amino acid/peptide transporters
Distribution PPB (%)Low (9-33%)Low to ModerateIncreased lipophilicity may slightly increase binding
Drug-likeness Lipinski's Rule of 51 Violation (LogP < 5)0 ViolationsImproved LogP value

Challenges and Future Research Trajectories for Acyclovir L Leucinate

Optimization of Prodrug Design for Enhanced Biopharmaceutical Performance

The primary goal in designing prodrugs like Acyclovir (B1169) L-Leucinate is to improve the biopharmaceutical properties of the parent drug, acyclovir. Acyclovir itself has low aqueous solubility and limited oral bioavailability (10-20%). dermnetnz.orgnih.gov By esterifying acyclovir with the amino acid L-leucine, the resulting prodrug can leverage intestinal amino acid transporters for enhanced absorption.

Future research in this area should focus on a multi-pronged approach to optimization. This includes fine-tuning the lipophilicity of the prodrug to achieve an optimal balance between aqueous solubility and membrane permeability. While increasing lipophilicity can enhance membrane transport, excessive lipophilicity may decrease aqueous solubility and hinder formulation.

Furthermore, the stability of the prodrug in the gastrointestinal tract is a critical factor. The prodrug must be stable enough to reach the site of absorption but labile enough to be efficiently converted to acyclovir by intestinal and hepatic esterases. Computational modeling can be employed to predict the physicochemical properties and enzymatic lability of various leucine-based and other amino acid prodrugs of acyclovir, thereby guiding the synthesis of candidates with the most promising biopharmaceutical profiles. nih.gov

A comparative analysis of different amino acid esters of acyclovir has shown that the nature of the amino acid side chain significantly influences the prodrug's affinity for intestinal transporters. While valacyclovir (B1662844), the L-valyl ester of acyclovir, is a well-known example that utilizes peptide transporters, the efficiency of L-leucine esters in this regard warrants further investigation. nih.gov Studies comparing the transport kinetics of Acyclovir L-Leucinate with other amino acid prodrugs across Caco-2 cell monolayers, a model of the intestinal epithelium, would be invaluable.

Addressing Stereochemical Purity and Stability Challenges in Prodrug Development

The stereochemistry of the amino acid promoiety is crucial for transporter-mediated absorption. The L-isomers of amino acid esters of acyclovir are generally better substrates for intestinal transporters than their D-isomer counterparts, suggesting a stereoselective transport mechanism. semanticscholar.org Therefore, ensuring high stereochemical purity of this compound during synthesis is paramount for consistent and optimal bioavailability. Future research should focus on developing and refining stereoselective synthetic routes to minimize the presence of the D-isomer.

The chemical stability of this compound is another significant challenge. Ester linkages are susceptible to hydrolysis, which can be influenced by pH and enzymatic activity. A study on acyclovir analogues with a thiazole (B1198619) ring containing amino acids, including leucine (B10760876), found that some of these esters were unstable, particularly under acidic conditions, leading to rapid hydrolysis back to acyclovir. researchgate.netnih.gov The stability of this compound needs to be thoroughly characterized across a range of pH values simulating the gastrointestinal transit.

The following table summarizes the half-lives of some Boc-protected amino acid-thiazole-acyclovir esters at different pH values, illustrating the impact of the amino acid side chain and pH on stability.

CompoundHalf-life (t½) at pH 1.0 (hours)Half-life (t½) at pH 7.4 (hours)
Boc-Gly(Thz)-ACV1.1 ± 0.15.9 ± 0.5
Boc-Ala(Thz)-ACV1.3 ± 0.17.8 ± 0.5
Boc-Val(Thz)-ACV0.7 ± 0.117.8 ± 0.9
Boc-Leu(Thz)-ACV2.6 ± 0.25.0 ± 0.4

Data from a study on Boc-protected amino acid-thiazole-acyclovir esters. researchgate.net

Future work should aim to develop formulation strategies, such as enteric coatings or the use of stability-enhancing excipients, to protect this compound from premature degradation in the stomach, ensuring its delivery to the small intestine for optimal absorption.

Exploring Multi-Targeted Prodrugs and Combination Strategies

The concept of multi-targeted or dual-acting prodrugs presents an exciting avenue for future research. One approach could involve conjugating this compound to another therapeutic agent, creating a single molecule capable of addressing multiple aspects of a viral infection or associated conditions.

Another promising strategy is the use of this compound in combination with other antiviral agents that have different mechanisms of action. This approach can lead to synergistic effects, reduced dosages, and a lower risk of developing drug resistance. For instance, combining this compound with an inhibitor of a different viral enzyme could provide a more comprehensive antiviral effect. nih.govmdpi.com

Furthermore, the development of phosphonate (B1237965) prodrugs of acyclovir, known as ProTides, has shown promise in overcoming resistance mechanisms that rely on viral thymidine (B127349) kinase for the initial phosphorylation of acyclovir. nih.govnih.gov Investigating the potential of a leucine-containing ProTide of acyclovir could be a valuable future research direction.

Development of Advanced In Vitro and Ex Vivo Models for Predictive Research

To better predict the in vivo performance of this compound, the development and utilization of advanced in vitro and ex vivo models are essential. While Caco-2 cell monolayers are a standard for permeability studies, more sophisticated models that better recapitulate the complexity of the human intestine are needed. mdpi.com

This includes the use of co-culture systems incorporating mucus-producing cells and immune cells, as well as organ-on-a-chip technologies that can simulate the dynamic environment of the gut. These models can provide more accurate predictions of drug absorption, metabolism, and potential interactions. mdpi.com

Ex vivo models, such as the using-chamber system with excised intestinal tissues from animals or humans, can also offer valuable insights into the transport and metabolism of this compound. nih.gov These models allow for the study of drug transport across the intact intestinal mucosa, providing a bridge between in vitro cell-based assays and in vivo studies.

Emerging Methodologies in Chemical Synthesis and Bioconversion Profiling

Advances in chemical synthesis techniques can facilitate the efficient and stereoselective production of this compound. This includes the exploration of enzymatic synthesis methods, which can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. chemicalbook.com

Comprehensive bioconversion profiling is critical to understanding the metabolic fate of this compound. This involves identifying the specific esterases responsible for its hydrolysis to acyclovir in the intestine, liver, and blood. In vivo studies in animal models, such as rats, are necessary to evaluate the systemic absorption and pharmacokinetic profile of both the intact prodrug and the regenerated parent drug. nih.gov

Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the sensitive and specific quantification of this compound and its metabolites in biological matrices. nih.gov

Theoretical Implications for Broad-Spectrum Antiviral Prodrug Design

The principles learned from the development of this compound can have broader implications for the design of other antiviral prodrugs. The strategy of using amino acid esters to target intestinal transporters can be applied to other nucleoside analogues with poor oral bioavailability.

Furthermore, understanding the structure-activity relationships of different amino acid promoieties can inform the design of prodrugs with tailored absorption and release characteristics. This knowledge can contribute to the development of broad-spectrum antiviral agents by enhancing the delivery of drugs that are active against a range of viruses but are limited by their pharmacokinetic properties. mdpi.com The insights gained from this compound research could pave the way for a new generation of more effective oral antiviral therapies.

Q & A

Basic: What synthesis and characterization methodologies are essential for preclinical development of Acyclovir L-Leucinate?

Answer:
this compound, a leucine ester prodrug of acyclovir, requires rigorous synthesis protocols. Key steps include nucleoside phosphoramidite coupling and esterification under anhydrous conditions. Characterization should employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity (>98%), and mass spectrometry (MS) for molecular weight validation . Reproducibility guidelines from the Beilstein Journal recommend documenting reaction conditions (e.g., solvent ratios, temperature) and providing spectral data in supplementary materials .

Advanced: How can researchers resolve contradictory bioavailability data between this compound formulations (e.g., niosomal vs. liposomal)?

Answer:
Contradictions in bioavailability data often stem from formulation-specific variables like encapsulation efficiency or release kinetics. A three-step approach is recommended:

Mechanistic Analysis : Apply mathematical models (e.g., zero-order kinetics Q=ktQ = kt) to compare release profiles .

In Vivo Validation : Use crossover studies in animal models (e.g., rabbits) with controlled variables (fasting state, dosing intervals) .

Statistical Reconciliation : Employ multivariate regression to isolate confounding factors (e.g., particle size, zeta potential) .

Basic: What in vitro models are validated for preliminary efficacy testing of this compound against herpesviruses?

Answer:
Primary models include:

  • Plaque Reduction Assays : Using Vero cells infected with HSV-1/2 to measure IC₅₀ values.
  • Cytopathic Effect (CPE) Inhibition : Quantify viral load via qPCR post-treatment.
    Ensure cell lines are authenticated (e.g., ATCC certification) and include acyclovir as a positive control to benchmark prodrug efficacy .

Advanced: How to experimentally isolate the pharmacokinetic impact of L-leucine esterification in this compound?

Answer:

Comparative Pharmacokinetics : Administer equimolar doses of acyclovir and this compound to parallel animal cohorts. Measure plasma concentrations via LC-MS/MS at timed intervals .

Enzyme-Specific Inhibition : Co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to assess prodrug activation pathways .

Tissue Distribution Studies : Use radiolabeled analogs (³H-acyclovir) to track prodrug conversion in target tissues (e.g., neural ganglia) .

Basic: Which analytical techniques are critical for ensuring this compound purity in synthetic workflows?

Answer:

  • HPLC-PDA : Detect impurities at λ = 254 nm with a C18 column and acetonitrile/water gradient .
  • Differential Scanning Calorimetry (DSC) : Confirm crystalline structure (melting point ≈ 210–215°C).
  • Elemental Analysis : Validate stoichiometry (C:H:N:O ratios within ±0.4% of theoretical values) .

Advanced: What statistical models best compare antiviral efficacy across cell lines with varying susceptibility?

Answer:

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients .
  • ANOVA with Tukey’s HSD : Compare mean viral inhibition across ≥3 cell lines (e.g., Vero, HeLa, HFF).
  • Synergy Scoring : Use the Chou-Talalay method for combination studies with other antivirals .

Basic: What validated assays quantify this compound solubility in pharmaceutical research?

Answer:

  • Shake-Flask Method : Measure equilibrium solubility in buffers (pH 1.2–7.4) at 37°C, validated by UV-Vis spectroscopy (λ = 280 nm) .
  • Thermodynamic Solubility : Use powder X-ray diffraction (PXRD) post-assay to confirm no phase changes .

Advanced: How to address confounding variables in this compound tissue penetration studies?

Answer:

  • Stratified Sampling : Segment animal cohorts by age, weight, and metabolic rate.
  • Microdialysis Probes : Implant in target tissues (e.g., brain, liver) for real-time drug level monitoring .
  • Covariate Adjustment : Use mixed-effects models to account for inter-individual variability in bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.